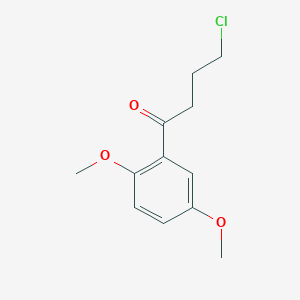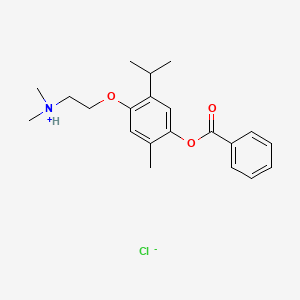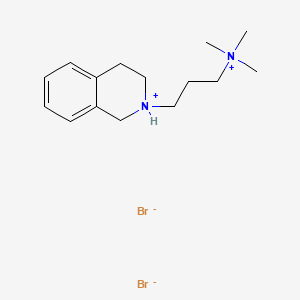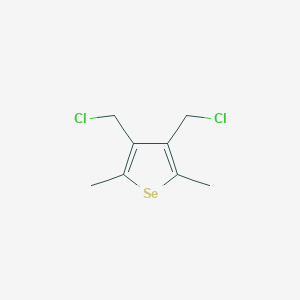
3,4-Bis(chloromethyl)-2,5-dimethylselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is an organoselenium compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a selenophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene typically involves the chloromethylation of 2,5-dimethylselenophene. This can be achieved through the reaction of 2,5-dimethylselenophene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the selenophene ring to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylselenophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloromethyl groups or to alter the oxidation state of selenium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted selenophenes with various functional groups replacing the chloromethyl groups.
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated selenophenes or selenophenes with altered selenium oxidation states.
Aplicaciones Científicas De Investigación
3,4-Bis(chloromethyl)-2,5-dimethylselenophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity and as a precursor for selenium-containing pharmaceuticals.
Catalysis: Explored as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. The selenophene ring can participate in various electron transfer processes, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the selenium atom plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(chloromethyl)furazan: Similar structure but with a furazan ring instead of a selenophene ring.
3,4-Bis(bromomethyl)furazan: Similar structure with bromomethyl groups instead of chloromethyl groups.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains a biphenyl core with chloromethyl groups.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is unique due to the presence of selenium in the selenophene ring, which imparts distinct chemical properties compared to its sulfur or oxygen analogs
Propiedades
Número CAS |
63822-24-2 |
|---|---|
Fórmula molecular |
C8H10Cl2Se |
Peso molecular |
256.04 g/mol |
Nombre IUPAC |
3,4-bis(chloromethyl)-2,5-dimethylselenophene |
InChI |
InChI=1S/C8H10Cl2Se/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 |
Clave InChI |
INFSIQFSRPPOQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C([Se]1)C)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


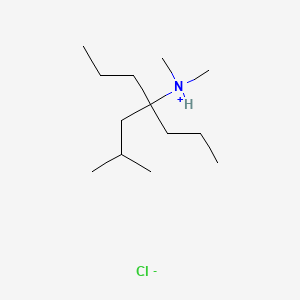

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
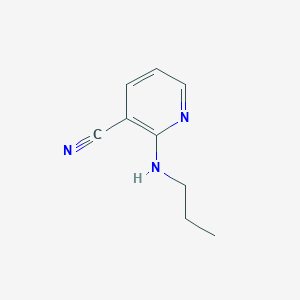
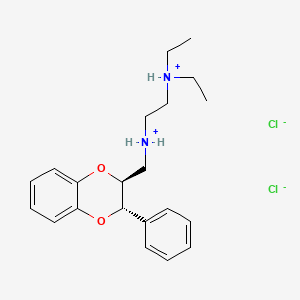
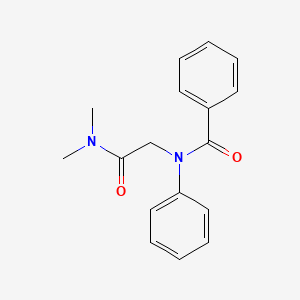
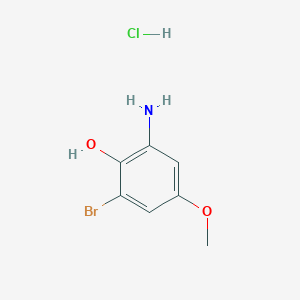
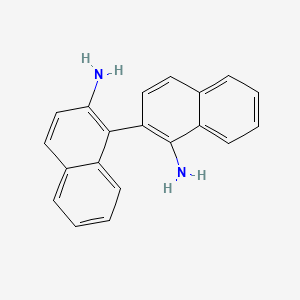
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
